(2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Overview
Description
(2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the 2-methylpropan-2-yl group through a series of reactions involving esterification and amidation. The final step involves the coupling of the protected amino acid with the desired phenyl group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is assembled step-by-step on a solid support, facilitating purification and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives
Scientific Research Applications
(2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex peptides and proteins, facilitating the study of protein structure and function.
Biology: The compound is used in the development of peptide-based drugs and as a tool for studying enzyme-substrate interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound a valuable tool for studying molecular mechanisms and developing targeted therapies.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid: Similar in structure but lacks the 2-methylpropan-2-yl group.
(2S)-3-[4-(1-amino-2-oxoethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Similar but without the 2-methylpropan-2-yl group.
Uniqueness
The presence of the 2-methylpropan-2-yl group in (2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid distinguishes it from similar compounds, potentially enhancing its stability and reactivity. This unique feature may contribute to its effectiveness in specific applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C30H32N2O6 |
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Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)26(31)19-14-12-18(13-15-19)16-25(27(33)34)32-29(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-26H,16-17,31H2,1-3H3,(H,32,36)(H,33,34)/t25-,26?/m0/s1 |
InChI Key |
JXLHGCJKWHFJKI-PMCHYTPCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origin of Product |
United States |
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